4-Chloro-7-fluoroquinoline
Overview
Description
4-Chloro-7-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClFN. It is a derivative of quinoline, characterized by the presence of chlorine and fluorine atoms at the 4 and 7 positions, respectively. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
It is known that quinolines, a class of compounds to which 4-chloro-7-fluoroquinoline belongs, often target bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
Quinolines typically inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations . This makes them appropriate for the treatment of systemic infections .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-fluoroquinoline plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to the death of bacterial cells. This compound interacts with the active sites of these enzymes, forming stable complexes that prevent the enzymes from functioning properly .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interfere with the expression of genes involved in cell cycle regulation and apoptosis . This compound can also disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. By binding to these enzymes, this compound prevents them from functioning, leading to the accumulation of DNA breaks and ultimately cell death . Additionally, this compound can inhibit other enzymes involved in cellular metabolism, further contributing to its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity to the host organism. At high doses, this compound can cause toxic effects, including damage to the liver and kidneys, as well as gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an antibacterial agent. It interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting bacterial DNA processes . Additionally, this compound can affect other metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to reduced energy production in bacterial cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach its target enzymes within bacterial cells . Additionally, this compound can interact with transport proteins and binding proteins, which facilitate its distribution within the cell. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzymes. This compound can also localize to other cellular compartments, such as the nucleus, where it can affect gene expression and DNA processes . Post-translational modifications and targeting signals can influence the localization of this compound, directing it to specific organelles or compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-7-fluoroquinoline can be synthesized through various methods, including:
Nucleophilic Fluoro-dechlorination: This method involves the reaction of 4,7-dichloroquinoline with a fluorinating agent to replace the chlorine atom at the 7 position with a fluorine atom.
Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can yield this compound.
Industrial Production Methods: Industrial production typically involves the chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride to obtain 4,7-dichloroquinoline, followed by nucleophilic substitution with a fluorinating agent .
Chemical Reactions Analysis
4-Chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts and organometallic reagents like boronic acids or stannanes.
Major Products:
Scientific Research Applications
4-Chloro-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential antimalarial, antibacterial, and antiviral agents.
Biological Studies: Used in the study of enzyme inhibition and interaction with biological targets.
Material Science: Employed in the development of liquid crystals and dyes.
Comparison with Similar Compounds
- 4,7-Dichloroquinoline
- 4-Chloro-6-methylquinoline
- 4-Bromo-7-fluoroquinoline
Comparison: 4-Chloro-7-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives. The fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties and binding affinity to biological targets .
Properties
IUPAC Name |
4-chloro-7-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZTTXOYYOVEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569121 | |
Record name | 4-Chloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391-82-2 | |
Record name | 4-Chloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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